6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its purine-like structure and broad pharmacological applications, including antitrypanosomal, antischistosomal, and kinase inhibitory activities . Key structural features include:
- Tert-butylsulfonyl group at position 6: Enhances metabolic stability and modulates solubility via its electron-withdrawing and bulky nature.
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl substituent at position 2: The trifluoromethyl group increases lipophilicity and may improve target binding affinity.
- Amine group at position 7: Likely critical for hydrogen bonding in active sites.
The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with diketones or halogenated intermediates, followed by sulfonylation and functional group modifications .
Properties
IUPAC Name |
6-tert-butylsulfonyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O2S/c1-14(2,3)27(25,26)10-7-20-11-5-9(22-24(11)13(10)19)8-6-21-23(4)12(8)15(16,17)18/h5-7H,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZACTROXUKMDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N2C(=CC(=N2)C3=C(N(N=C3)C)C(F)(F)F)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrazolo[1,5-A]pyrimidine core, followed by the introduction of the tert-butylsulfonyl and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazolo[1,5-A]pyrimidine core can be reduced under specific conditions to yield different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted pyrazolo[1,5-A]pyrimidine compounds.
Scientific Research Applications
Based on the search results, here's what is known about the compound "6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine":
Basic Information
- Molecular Formula:
- Molecular Weight: 402.4 g/mol
- CAS Number: 955964-63-3
- Synonyms: The compound is also known by several other names, including:
Computed Properties
- IUPAC Name: 6-tert-butylsulfonyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine
- InChI: InChI=1S/C15H17F3N6O2S/c1-14(2,3)27(25,26)10-7-20-11-5-9(22-24(11)13(10)19)8-6-21-23(4)12(8)15(16,17)18/h5-7H,19H2,1-4H3
- InChIKey: ZZACTROXUKMDCF-UHFFFAOYSA-N
- SMILES: CC(C)(C)S(=O)(=O)C1=C(N2C(=CC(=N2)C3=C(N(N=C3)C)C(F)(F)F)N=C1)N
- Density: 1.56±0.1 g/cm3 (Predicted)
Applications:
The search results do not contain specific applications of the compound "this compound" . Therefore, comprehensive data tables and well-documented case studies cannot be provided.
Mechanism of Action
The mechanism of action of 6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-A]pyrimidine core is known to bind to various protein targets, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights structural differences and their hypothesized impacts:
Biological Activity
6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine is a complex organic compound with potential biological applications. Its unique structure includes a trifluoromethyl group, which enhances its biological activity, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data and case studies.
- Molecular Formula : C15H17F3N6O2S
- Molecular Weight : 402.39 g/mol
- CAS Number : 955964-63-3
- Density : Approximately 1.56 g/cm³ .
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly its effects on cellular mechanisms and potential therapeutic applications.
Mechanisms of Action :
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cell signaling pathways, which could be beneficial in treating diseases characterized by dysregulated signaling.
- Antimicrobial Properties : Research indicates that compounds similar to this structure exhibit antimicrobial activity, potentially making it useful against bacterial infections .
Case Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammation markers |
Structure-Activity Relationship (SAR)
| Compound Modification | Effect on Biological Activity |
|---|---|
| Addition of Trifluoromethyl Group | Increased potency against cancer cells |
| Tert-butylsulfonyl Substitution | Enhanced solubility and bioavailability |
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound. Notably, modifications to the pyrazole moiety have shown promising results in increasing biological activity while reducing toxicity .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of pyrazole and pyrimidine precursors. For example, similar pyrazolo[1,5-a]pyrimidine derivatives are synthesized via refluxing precursors like ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with pyrazol-5-amine derivatives in toluene, catalyzed by trifluoroacetic acid (TFA) . Key steps include:
- Cyclocondensation : Formation of the pyrazolo-pyrimidine core under reflux (100–120°C).
- Functionalization : Introduction of tert-butylsulfonyl and trifluoromethyl groups via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography or recrystallization from solvents like ethanol or dioxane .
Q. How is the compound characterized post-synthesis?
Standard characterization methods include:
- Spectroscopy : and to confirm chemical environments and connectivity (e.g., shifts for trifluoromethyl at ~110–120 ppm in ) .
- IR Spectroscopy : Identification of sulfonyl (S=O, ~1350–1150 cm) and amine (N–H, ~3300–3500 cm) groups .
- Melting Point Analysis : Consistency with literature values (e.g., 220–230°C for similar derivatives) .
- Elemental Analysis : Validation of C, H, N, and S content .
Q. What structural features influence its reactivity and stability?
Key features include:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, influencing bioavailability .
- Tert-Butylsulfonyl Group : Provides steric bulk, potentially affecting binding to biological targets .
- Pyrazolo[1,5-a]pyrimidine Core : Aromatic π-system enables interactions with enzymes or receptors .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways?
Advanced approaches like the ICReDD framework integrate quantum chemical calculations and machine learning to predict reaction pathways and optimize conditions:
- Reaction Path Search : Quantum mechanics (e.g., DFT) identifies transition states and intermediates .
- Data-Driven Optimization : Machine learning models trained on experimental data (e.g., solvent, catalyst, temperature) narrow optimal conditions, reducing trial-and-error .
- Retrosynthetic Analysis : Tools like Chematica propose alternative routes using available precursors .
Q. What strategies improve low yields in coupling reactions?
Methodological adjustments include:
- Catalyst Screening : Testing alternatives to TFA (e.g., Lewis acids like BF-EtO) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance reactivity in SNAr reactions .
- Stepwise Monitoring : Intermediate isolation via TLC or HPLC to identify bottlenecks .
Q. How is biological activity evaluated against therapeutic targets?
Pharmacological assessment involves:
- Enzyme Inhibition Assays : Measure IC values against kinases or proteases using fluorogenic substrates .
- Molecular Docking : Simulations (e.g., AutoDock) predict binding modes to target proteins (e.g., HIV-1 reverse transcriptase) .
- In Vitro Testing : Cytotoxicity screening in cell lines (e.g., MTT assay) to assess selectivity .
Q. How to resolve contradictions in reported biological data?
Contradictions may arise from impurities or assay variability. Mitigation strategies include:
- Purity Validation : HPLC (>95% purity) and mass spectrometry .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
